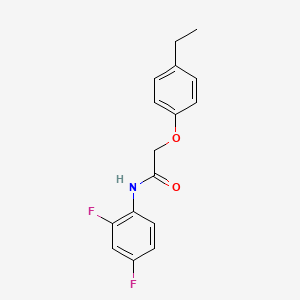
N-(2,4-difluorophenyl)-2-(4-ethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-2-(4-ethylphenoxy)acetamide, commonly known as DFEPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DFEPA is a member of the amide family of compounds and is synthesized by the reaction of 2,4-difluoroaniline and 4-ethylphenol in the presence of acetic anhydride.
作用机制
The mechanism of action of DFEPA is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a key role in the development of pain and inflammation, and inhibition of COX-2 activity can lead to a reduction in the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and physiological effects:
DFEPA has been shown to exhibit a range of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increasing the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). DFEPA has also been shown to reduce the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses.
实验室实验的优点和局限性
DFEPA has several advantages for use in laboratory experiments, including its high potency and selectivity for COX-2 inhibition, its low toxicity, and its ability to penetrate cell membranes. However, DFEPA also has some limitations, including its low solubility in water and its potential for off-target effects.
未来方向
There are several potential future directions for research on DFEPA, including:
1. Exploration of its potential applications in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
2. Investigation of its potential as a chemotherapeutic agent for the treatment of cancer.
3. Development of new formulations of DFEPA to improve its solubility and bioavailability.
4. Study of the molecular mechanisms underlying its anti-inflammatory and analgesic effects.
5. Investigation of its potential as a tool for studying the role of COX-2 in various physiological and pathological processes.
In conclusion, DFEPA is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas.
合成方法
The synthesis of DFEPA involves a multi-step process that requires careful control of reaction conditions. The first step involves the formation of an intermediate compound, 2,4-difluoroanilide, by the reaction of 2,4-difluoroaniline with acetic anhydride. The second step involves the reaction of the intermediate compound with 4-ethylphenol in the presence of a catalyst to yield DFEPA.
科学研究应用
DFEPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, DFEPA has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-8-5-12(17)9-14(15)18/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWYKJDQEJJQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
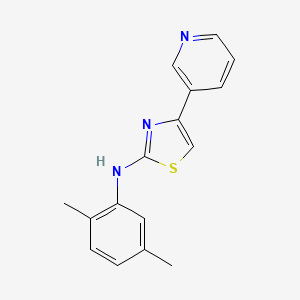
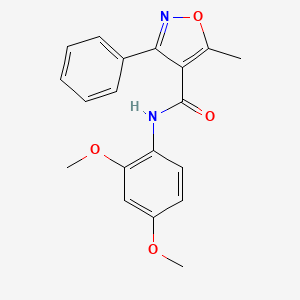
![5-{[(3-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5773659.png)
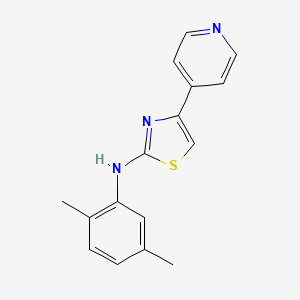
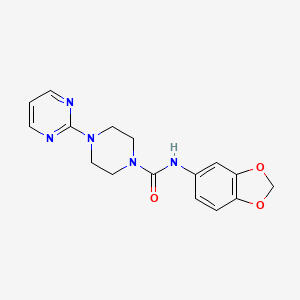
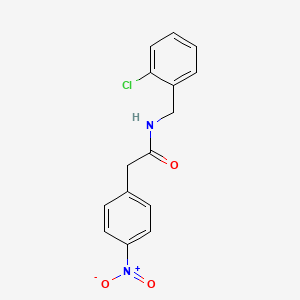
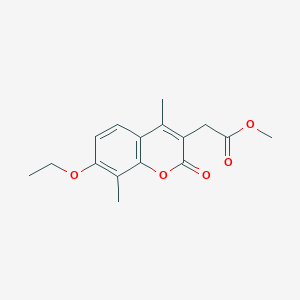
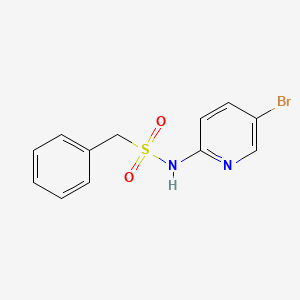
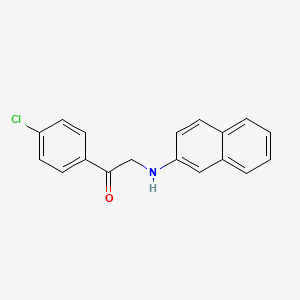
![2-(2-furyl)-3-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B5773687.png)

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5773705.png)
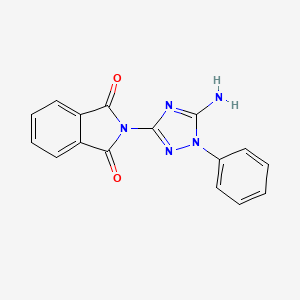
![3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773715.png)
